
2-Aminothiophene-3-carboxamide
Overview
Description
2-Aminothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the second position and a carboxamide group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiophene-3-carboxamide typically involves the Gewald reaction, a multicomponent reaction that includes a carbonyl compound, a nitrile with an active methylene group, and elemental sulfur. The reaction proceeds under basic conditions, often using piperidine as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts depending on the substituent being introduced.
Major Products:
Oxidation: Nitro-2-aminothiophene-3-carboxamide.
Reduction: 2-Aminothiophene-3-carboxylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Aminothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its antiproliferative properties, making it a candidate for anticancer drug development.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-aminothiophene-3-carboxamide involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to its ability to inhibit specific enzymes involved in cell division. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
- 2-Aminothiophene-3-carboxylic acid
- 2-Aminothiophene-3-carboxylate esters
- 2-Aminothiophene-3-carbonitrile derivatives
Comparison: 2-Aminothiophene-3-carboxamide is unique due to its carboxamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and ester counterparts, the carboxamide group provides greater stability and different reactivity patterns. This makes this compound particularly valuable in medicinal chemistry for developing drugs with specific biological activities .
Biological Activity
2-Aminothiophene-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of aminothiophene derivatives, which are characterized by a thiophene ring substituted with an amino group and a carboxamide functional group. The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions, allowing for the introduction of various substituents that can enhance its biological properties.
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma. A notable study reported that these compounds exhibit a preferential suppression of protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and induction of apoptosis in prostate cancer cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 3 | Prostate Cancer (PC-3) | 1.35 | Apoptosis induction |
Compound 5 | HepG-2 | 0.59 | VEGFR-2 inhibition |
Compound 21 | HCT-116 | 1.29 | β-tubulin polymerization inhibition |
2. Antimicrobial Activity
The antimicrobial properties of 2-aminothiophene derivatives have also been extensively studied. These compounds have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 0.69 µM for certain derivatives . The mechanism involves inhibition of mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.
Compound | Target Pathogen | MIC (µM) | Mechanism |
---|---|---|---|
Compound 33 | Mtb H37Rv | 0.69 | Inhibition of mycolic acid biosynthesis |
Compound 18e | TGFβR1 | 0.09 | Selective inhibition |
3. Other Biological Activities
Beyond anticancer and antimicrobial properties, this compound derivatives exhibit a range of other biological activities:
- Antiproliferative Effects: Several studies have indicated that these compounds can inhibit cell proliferation in various cancer models, showcasing IC50 values that suggest selectivity towards cancer cells over normal cells .
- Anti-inflammatory and Antifungal Properties: The derivatives have also been reported to possess anti-inflammatory effects and antifungal activity against several pathogens, indicating their potential as broad-spectrum therapeutic agents .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Prostate Cancer Treatment:
A study highlighted the efficacy of a specific derivative in inducing apoptosis in prostate cancer cells through the activation of p53 pathways, leading to an increase in pro-apoptotic factors like Bax and caspase-3 . -
Tuberculosis Management:
Another research effort focused on developing compounds targeting Mtb, demonstrating significant bactericidal activity against resistant strains, thus providing a promising avenue for tuberculosis treatment amid rising drug resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-aminothiophene-3-carboxamide derivatives?
The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For example, 2-aminothiophene-3-carbonitrile (a precursor) can be synthesized via a Gewald reaction using ketones, elemental sulfur, and cyanoacetamide under basic conditions, achieving yields up to 91% . Subsequent hydrolysis of the nitrile group to an amide is performed using acidic or basic conditions. Alternative routes involve coupling reactions, such as reacting 2-aminothiophene intermediates with acylating agents (e.g., succinic anhydride) in dry dichloromethane under reflux, followed by purification via reverse-phase HPLC (67% yield reported for compound 2) .
Q. How are structural and purity characteristics validated for this compound derivatives?
Comprehensive characterization includes:
- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 6.3–7.1 ppm for thiophene rings) .
- Mass spectrometry : LC-MS and HRMS validate molecular weights and fragmentation patterns .
- Melting point analysis : Consistency with literature values ensures purity (e.g., 223–226°C for compound 2) .
Q. What in vitro assays are used to evaluate the biological activity of these derivatives?
Common assays include:
- Antioxidant activity : DPPH radical scavenging and ferric-reducing power assays, with IC₅₀ values compared to standard antioxidants like ascorbic acid .
- Antimicrobial activity : Broth microdilution methods to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in cell-free systems .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of this compound derivatives?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Gewald reactions .
- Catalyst use : N-methylpiperidine in Gewald reactions improves cyclization efficiency .
- Purification techniques : Reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O from 30%→100%) resolves structurally similar impurities . Discrepancies in yields (e.g., 47% vs. 67% for similar compounds) may arise from steric hindrance of substituents or side reactions during acylation .
Q. What structure-activity relationships (SARs) govern the antioxidant and anti-inflammatory properties of these derivatives?
- Electron-donating groups : Methoxy or hydroxyl substituents on aromatic rings enhance radical scavenging by stabilizing phenolic radicals .
- Hydrophobic side chains : Bulky tert-butyl or cyclohexyl groups improve membrane permeability, increasing cellular anti-inflammatory activity (e.g., COX-2 inhibition) .
- Amide vs. ester groups : Carboxamide derivatives show higher stability and bioavailability compared to esters in in vitro models .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in DPPH concentration (50–200 µM) or incubation times (30–60 minutes) affect IC₅₀ comparisons .
- Cell line specificity : For example, compound 10q (ANO1-IN-2) inhibits glioma cell migration at 10 µM in U251 cells but shows no effect in non-cancerous lines .
- Solubility limitations : Poor aqueous solubility of lipophilic derivatives (logP >3) may underreport activity in cell-based assays .
Q. What green chemistry approaches are applicable to the synthesis of this compound derivatives?
Sustainable methods include:
- Solvent-free conditions : Mechanochemical grinding of reactants reduces waste .
- Biocatalysis : Lipases or esterases for selective hydrolysis of nitriles to amides .
- Recyclable catalysts : Immobilized piperazine derivatives in Gewald reactions minimize catalyst loss .
Q. Methodological Guidance
Q. How to design experiments for analyzing the mechanism of action of this compound-based ANO1 inhibitors?
- Patch-clamp electrophysiology : Measure chloride current inhibition in ANO1-expressing cells .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with ANO1’s transmembrane domains .
- Western blotting : Assess downstream signaling (e.g., MAPK/ERK pathways) in treated vs. untreated glioma cells .
Q. What computational tools aid in predicting the physicochemical properties of novel derivatives?
- SwissADME : Predicts logP, solubility, and drug-likeness .
- Gaussian 09 : Calculates electrostatic potential maps for optimizing substituent electronic effects .
- Molinspiration : Estimates bioactivity scores for target prioritization .
Properties
IUPAC Name |
2-aminothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIZZOTISTHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351401 | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-51-4 | |
Record name | 2-Amino-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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